molecular formula C7H8N4O B3029357 2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one CAS No. 62981-82-2

2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

Cat. No. B3029357
CAS RN: 62981-82-2
M. Wt: 164.16
InChI Key: DKCNEPJKPMJYRI-UHFFFAOYSA-N
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Description

“2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one” is a nitrogen-containing heterocyclic compound . It has a molecular formula of C7H8N4O and an average mass of 164.165 Da .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of “2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one” includes a pyrrole ring and a pyrimidine ring .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C7H8N4O and an average mass of 164.165 Da . More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Antiviral Agents

Compound 1 and its derivatives have been investigated for their antiviral potential. Researchers have explored modifications to the structure of compound 1 to enhance its antiviral activity. Notably, 5,6-disubstituted 2-aminopyrimidin-4(3H)-ones derived from compound 1 have demonstrated antiviral effects. For instance, bropirimine , a derivative of compound 1, serves as an immunomodulator and has been used in clinical practice for treating bladder cancer .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one involves the condensation of 2-amino-4,6-dimethylpyrimidine-5-carbaldehyde with ethyl acetoacetate followed by cyclization and reduction.", "Starting Materials": [ "2-amino-4,6-dimethylpyrimidine-5-carbaldehyde", "ethyl acetoacetate", "sodium ethoxide", "hydrogen gas", "palladium on carbon" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dimethylpyrimidine-5-carbaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 2-amino-4,6-dimethyl-5-oxo-1-phenyl-1,5-dihydropyrrolo[2,3-d]pyrimidine-7-carboxylate.", "Step 2: Cyclization of the intermediate product with hydrogen gas in the presence of palladium on carbon to form 2-amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one.", "Step 3: Reduction of the final product with hydrogen gas in the presence of palladium on carbon to obtain 2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one." ] }

CAS RN

62981-82-2

Product Name

2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

Molecular Formula

C7H8N4O

Molecular Weight

164.16

IUPAC Name

2-amino-6-methyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H8N4O/c1-3-2-4-5(9-3)10-7(8)11-6(4)12/h2H,1H3,(H4,8,9,10,11,12)

InChI Key

DKCNEPJKPMJYRI-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1)N=C(NC2=O)N

Canonical SMILES

CC1=CC2=C(N1)N=C(NC2=O)N

Origin of Product

United States

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